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Abstract

Ergolide, a sesquiterpene lactone with the molecular formula C17H220s, is a natural product
isolated from plants of the Inula genus, notably Inula hupehensis and Inula britannica.[1] This
compound has garnered significant interest within the scientific community due to its potent
biological activities, including anti-inflammatory and antineoplastic properties. This technical
guide provides a detailed overview of the known physical and chemical properties of Ergolide,
its biological activities with a focus on its mechanism of action, and relevant experimental
protocols. The information is intended to serve as a valuable resource for researchers and
professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

While comprehensive experimental data for all physical properties of Ergolide are not readily
available in the public domain, computed properties and some experimental observations have
been reported.

General Properties
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Property Value Source

Molecular Formula C17H2205 PubChem[1]

Molecular Weight 306.35 g/mol PubChem[1]
[(3aR,4S,5aR,8S,8aR,9aR)-8-
hydroxy-5,8a-dimethyl-3-
methylidene-2-oxo-

IUPAC Name PubChem[1]
3a,4,5,5a4,6,7,8,9,9a-
decahydroazuleno[4,5-b]furan-
4-yl] acetate

CAS Number 54999-07-4 PubChem[1]

Computed Properties

The following properties have been computationally predicted and are provided by PubChem.

Property Value
XLogP3-AA 1.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2

Exact Mass

306.14672380 g/mol

Monoisotopic Mass

306.14672380 g/mol

Topological Polar Surface Area 75.7 A2

Heavy Atom Count 22

Complexity 565
Solubility
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Specific quantitative solubility data for Ergolide in various solvents is limited. However, one
commercial supplier indicates its solubility in dimethyl sulfoxide (DMSO).

Solvent Solubility

DMSO Soluble

Note: Further experimental validation of solubility in a range of solvents is recommended for
drug development purposes.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of Ergolide.
While specific spectra are not provided, the literature confirms its characterization using the
following methods. A comprehensive search for publicly available spectra or detailed peak lists
was not successful.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR data have been
used for the structural elucidation of Ergolide.

« Infrared (IR) Spectroscopy: IR spectroscopy has been employed to identify functional groups
present in the molecule.

o Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern of Ergolide.

 Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information
about the electronic transitions within the molecule.

Synthesis and Isolation
Total Synthesis

A detailed, step-by-step protocol for the total synthesis of Ergolide is not currently available in
the reviewed literature. The complex stereochemistry of sesquiterpene lactones presents a
significant synthetic challenge.
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Isolation from Natural Sources

Ergolide is naturally present in and has been isolated from the aerial parts of Inula hupehensis
and the flowers of Inula britannica. A general protocol for the isolation of sesquiterpene
lactones from Inula species involves the following steps. Please note that this is a generalized
workflow and optimization for Ergolide isolation is necessary.

Caption: Generalized workflow for the isolation of Ergolide.

Biological Activity and Mechanism of Action

Ergolide exhibits significant anti-inflammatory and anticancer activities, which are primarily
attributed to its modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of the NF-kB
Signaling Pathway

Ergolide has been shown to suppress the activation of Nuclear Factor-kappa B (NF-kB), a
critical transcription factor involved in the inflammatory response. The proposed mechanism
involves the inhibition of IKB (inhibitor of kB) degradation, which in turn prevents the
translocation of NF-kB into the nucleus and subsequent transcription of pro-inflammatory
genes.

Cytoplasm Nucleus
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Click to download full resolution via product page

Caption: Ergolide's inhibition of the NF-kB signaling pathway.

Anticancer Activity: Induction of ROS-Dependent
Apoptosis
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In various cancer cell lines, particularly in acute lymphoblastic leukemia, Ergolide has been
demonstrated to induce cell cycle arrest and apoptosis. This pro-apoptotic effect is mediated by
an increase in intracellular Reactive Oxygen Species (ROS). The accumulation of ROS triggers
a cascade of events leading to programmed cell death.

Gncreased Intracellular ROS)

Mitochondrial
Dysfunction

Click to download full resolution via product page
Caption: ROS-dependent apoptosis induced by Ergolide.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological
activity of Ergolide.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of Ergolide on cancer cell lines.
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Materials:

Leukemia cell lines (e.g., Jurkat, MOLT-4)
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
Ergolide stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 1 x 10% to 5 x 10* cells/well in 100 uL of complete
medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO:2 atmosphere.
Prepare serial dilutions of Ergolide in culture medium from the stock solution.

Remove the old medium and add 100 pL of fresh medium containing various concentrations
of Ergolide to the wells. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for 24, 48, or 72 hours.
Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 pL of solubilization solution to each well to
dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1196785?utm_src=pdf-body
https://www.benchchem.com/product/b1196785?utm_src=pdf-body
https://www.benchchem.com/product/b1196785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Apoptosis Detection (Annexin V-FITC/Propidium lodide
Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

Materials:
e Treated and untreated cells

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

e Phosphate-buffered saline (PBS)

e Flow cytometer

Procedure:

e Harvest approximately 1-5 x 10> cells by centrifugation.

» Wash the cells twice with cold PBS.

» Resuspend the cells in 100 pL of 1X Binding Buffer.

e Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

e Add 400 pL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-
dichlorofluorescin diacetate (DCFH-DA).

Materials:
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Treated and untreated cells
DCFH-DA stock solution (in DMSO)
Serum-free medium

PBS

Fluorescence microplate reader or flow cytometer

Procedure:

Seed cells in a 96-well plate or appropriate culture vessel and treat with Ergolide for the
desired time.

Remove the treatment medium and wash the cells with PBS.

Incubate the cells with a working solution of 10 uM DCFH-DA in serum-free medium for 30
minutes at 37°C in the dark.

Wash the cells twice with PBS to remove excess probe.

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485
nm, emission ~530 nm) or analyze by flow cytometry.

Western Blot Analysis of NF-kB Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of

proteins in the NF-kB signaling pathway.

Materials:

Treated and untreated cell lysates
Protein assay kit (e.g., BCA)
SDS-PAGE gels

Transfer buffer
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PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-lIkBa)
HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse the cells and determine the protein concentration of the lysates.
Denature 20-40 ug of protein per sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

Wash the membrane three times with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging
system.

Conclusion
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Ergolide is a promising natural product with well-documented anti-inflammatory and anticancer
properties. Its mechanisms of action, primarily through the inhibition of the NF-kB pathway and
the induction of ROS-dependent apoptosis, make it a compelling candidate for further
investigation in drug discovery and development. This technical guide provides a foundational
understanding of Ergolide’s properties and the experimental approaches to study its effects.
Further research is warranted to fully elucidate its therapeutic potential, including detailed
pharmacokinetic and toxicological studies, as well as the development of efficient synthetic
routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Ergolide | C17H2205 | CID 185786 - PubChem [pubchem.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Ergolide (C17H2205): A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196785#ergolide-c17h2205-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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